Conformational Constraint via a Unique Seven-Membered Intramolecular Hydrogen Bond Enhances PARP-1 Binding Affinity
The 3-oxoisoindoline-4-carboxamide core differentiates itself from simple benzamide PARP inhibitors by forcing a bioactive planar conformation. X-ray crystallography of a representative analog (compound 1e) bound to PARP-1 confirms the formation of a seven-membered intramolecular hydrogen bond between the primary carboxamide and the oxindole carbonyl group [1]. This specific interaction is rare in small molecules and is not observed in unconstrained benzamides or alternative isoindolinone regioisomers, which exhibit greater conformational flexibility .
| Evidence Dimension | Conformational Constraint |
|---|---|
| Target Compound Data | Forms a rare seven-membered intramolecular hydrogen bond, resulting in a planar core structure as observed in X-ray crystallography. |
| Comparator Or Baseline | Simple benzamides (e.g., 3-aminobenzamide) and alternative isoindolinone regioisomers (e.g., 1-oxo or 5-carboxamide derivatives). |
| Quantified Difference | Qualitative difference in conformational rigidity; the seven-membered hydrogen bond is unique to the 3-oxo-4-carboxamide arrangement. |
| Conditions | X-ray crystallography of compound 1e bound to the PARP-1 protein. |
Why This Matters
This conformational pre-organization minimizes the entropic penalty upon binding, a critical factor for achieving high potency in PARP-1 inhibitor design.
- [1] Gandhi VB, et al. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1023-6. View Source
